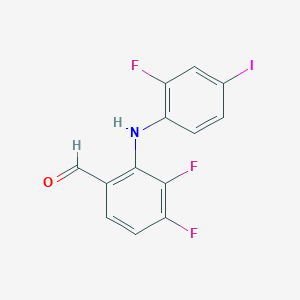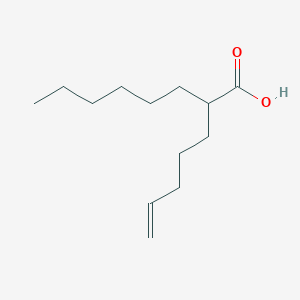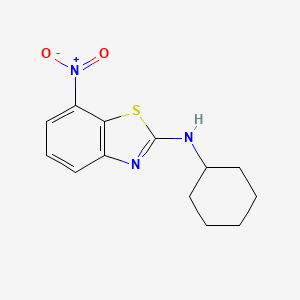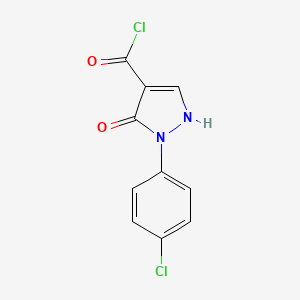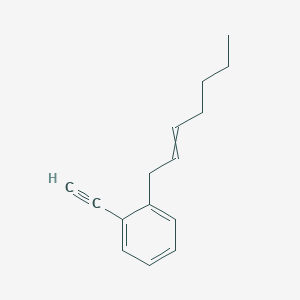
1-Ethynyl-2-(hept-2-EN-1-YL)benzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethynyl-2-(hept-2-EN-1-YL)benzene is an organic compound characterized by the presence of an ethynyl group and a hept-2-en-1-yl substituent attached to a benzene ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethynyl-2-(hept-2-EN-1-YL)benzene typically involves the coupling of an ethynyl group with a benzene ring substituted with a hept-2-en-1-yl group. One common method is the Sonogashira coupling reaction, which involves the reaction of an aryl halide with an alkyne in the presence of a palladium catalyst and a copper co-catalyst under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar coupling reactions on a larger scale, with optimization of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions: 1-Ethynyl-2-(hept-2-EN-1-YL)benzene can undergo various chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form carbonyl compounds.
Reduction: The double bond in the hept-2-en-1-yl group can be reduced to form a saturated alkyl chain.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a palladium or platinum catalyst can be used for the reduction of the double bond.
Substitution: Electrophiles such as halogens, nitro groups, or sulfonic acids can be introduced using appropriate reagents and catalysts.
Major Products:
Oxidation: Formation of aldehydes or ketones.
Reduction: Formation of hept-1-ylbenzene.
Substitution: Formation of various substituted benzene derivatives depending on the electrophile used.
Aplicaciones Científicas De Investigación
1-Ethynyl-2-(hept-2-EN-1-YL)benzene has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Potential use in the study of enzyme-catalyzed reactions involving ethynyl and alkenyl groups.
Medicine: Investigated for its potential pharmacological properties and as a precursor for the synthesis of bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of 1-Ethynyl-2-(hept-2-EN-1-YL)benzene involves its interaction with various molecular targets and pathways:
Molecular Targets: The ethynyl group can act as a reactive site for nucleophilic attack, while the benzene ring can participate in π-π interactions with other aromatic systems.
Pathways Involved: The compound can undergo electrophilic aromatic substitution, addition reactions at the ethynyl group, and hydrogenation of the double bond in the hept-2-en-1-yl group.
Comparación Con Compuestos Similares
1-Ethynyl-4-pentylbenzene: Similar structure but with a pentyl group instead of a hept-2-en-1-yl group.
1-Ethynyl-3-(propan-2-yl)benzene: Contains an isopropyl group instead of a hept-2-en-1-yl group.
Propiedades
Número CAS |
819871-65-3 |
|---|---|
Fórmula molecular |
C15H18 |
Peso molecular |
198.30 g/mol |
Nombre IUPAC |
1-ethynyl-2-hept-2-enylbenzene |
InChI |
InChI=1S/C15H18/c1-3-5-6-7-8-12-15-13-10-9-11-14(15)4-2/h2,7-11,13H,3,5-6,12H2,1H3 |
Clave InChI |
QOXGGVANDPZMCT-UHFFFAOYSA-N |
SMILES canónico |
CCCCC=CCC1=CC=CC=C1C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![[4-(4-Methoxyanilino)phenoxy]acetic acid](/img/structure/B14210094.png)
![2-Thiophenesulfonyl chloride, 5-[2-[(4-chlorophenyl)amino]-2-oxoethyl]-](/img/structure/B14210105.png)
![1-[3-(2H-Benzimidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]imidazolidin-2-one](/img/structure/B14210107.png)
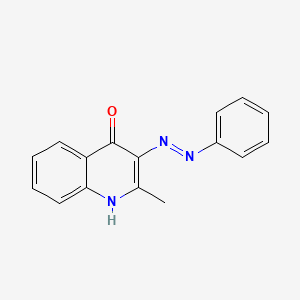
![Benzenemethanol, 4-[8-(cyclopropylamino)imidazo[1,2-a]pyrazin-3-yl]-](/img/structure/B14210117.png)
![2-({2-[(2-Nitrophenyl)ethynyl]phenyl}ethynyl)benzonitrile](/img/structure/B14210119.png)
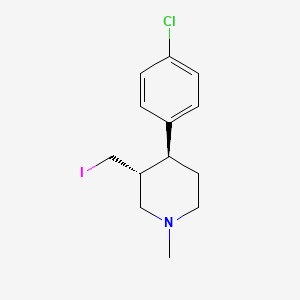
![Propan-2-yl 4-[(benzenesulfonyl)oxy]-3-hydroxybutanoate](/img/structure/B14210124.png)
![3-[1-(4-Methylbenzene-1-sulfonyl)aziridin-2-yl]propanal](/img/structure/B14210127.png)
